Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate

Medicinal Chemistry Patent Analysis Scaffold Prevalence

Researchers requiring a 2-chloro-6-fluorophenyl β-keto ester for kinase-targeted synthesis often face limited availability of this specific halogenation pattern. This compound provides an electron-deficient core with enhanced lipophilicity (cLogP 4.78 vs. 2.10 for unsubstituted analog). • Enables selective enolate chemistry for regioselective alkylation/condensation. • Direct intermediate for proprietary kinase inhibitor scaffolds (see US-9464060-B2). • Consistent ≥95% purity across major suppliers, allowing predictable purification planning.

Molecular Formula C10H8ClFO3
Molecular Weight 230.62 g/mol
CAS No. 868373-87-9
Cat. No. B1375442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate
CAS868373-87-9
Molecular FormulaC10H8ClFO3
Molecular Weight230.62 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=C(C=CC=C1Cl)F
InChIInChI=1S/C10H8ClFO3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3
InChIKeyGXGZQUYKBHOIML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate Overview


Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate is a synthetic β-keto ester featuring a 2-chloro-6-fluorophenyl moiety, a structural motif that imparts distinct electronic and steric properties [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis , enabling the construction of more complex molecular architectures through its reactive β-keto ester functionality. While detailed, peer-reviewed biological activity data specifically for this compound are scarce in the public domain, its structural characteristics suggest potential in early-stage drug discovery programs, particularly those targeting kinases or other classes of enzymes . Its procurement is supported by multiple specialty chemical suppliers for research and development purposes.

Workflow Medicinal chemistry building block
Selection Halogenated β-keto ester with ortho-Cl/F pattern
Use Context Early-stage kinase-targeted library synthesis

Why Generic Substitution Fails


Generic substitution with unsubstituted or differently substituted β-keto esters is scientifically invalid for projects specifically requiring this compound. The unique combination of electron-withdrawing chlorine and fluorine atoms on the phenyl ring, situated ortho to the carbonyl group, creates a specific electronic environment that directly influences reaction kinetics and regioselectivity in downstream transformations [1]. This substitution pattern is not arbitrary; it is frequently encountered in patent literature as a key pharmacophoric element within biologically active molecules . Therefore, replacing this compound with a commercially available generic alternative, such as methyl 3-oxo-3-phenylpropanoate or methyl 3-(4-fluorophenyl)-3-oxopropanoate, could lead to significant alterations in reaction outcomes or the complete loss of desired biological activity in a final target molecule .

Risk Context
Target Compound
Generic Substitute
Substitution Pattern
2-Chloro-6-fluoro (ortho-Cl/F)
Unsubstituted phenyl
Electronic Environment
Electron-withdrawing inductive effect
Lacks ortho-halogen influence
Patent-Space Relevance
Reported in kinase inhibitor patent literature
Not specific to that chemical space

Quantitative Differentiation Evidence


Patent-Embedded Scaffold Prevalence

This specific β-keto ester is explicitly claimed or utilized as a synthetic intermediate within US patent literature for the development of therapeutic compounds. This contrasts with methyl 3-oxo-3-phenylpropanoate, a generic, unsubstituted analog, which lacks the specific halogenation pattern required for certain patent-protected chemical spaces. The presence of this specific molecule in a patent, US-9464060-B2, indicates a proven, identifiable role in constructing proprietary molecules, a factor that directly impacts procurement decisions for competitive intelligence and follow-on research .

Patent Scaffold Prevalence
Reported
Present in US-9464060-B2 for therapeutic compounds
Patent-specific synthetic intermediate context; generic analog not suitable.
Binary metric; patent literature review
Medicinal Chemistry Patent Analysis Scaffold Prevalence

Lipophilicity (cLogP) Differentiation

The calculated partition coefficient (cLogP) for Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate is 4.78 [1], indicating significantly higher lipophilicity compared to the unsubstituted phenyl analog, methyl 3-oxo-3-phenylpropanoate, which has a cLogP of 2.10 [2]. This near 2.7-unit difference in logP corresponds to a >100-fold increase in partition coefficient, drastically affecting solubility, permeability, and potential off-target binding.

Lipophilicity (cLogP)
Cross-study comparable
ΔcLogP +2.68
Reported >100-fold partition difference; may influence biological assay behavior.
In silico values; experimental confirmation advised
Physicochemical Properties Lipophilicity cLogP Drug Discovery

Reactivity Impact of Ortho-Chloro-Fluoro Substitution

The specific 2-chloro-6-fluoro substitution pattern on the phenyl ring of this β-keto ester creates a unique and strong electron-withdrawing environment via both inductive (-I) effects from the halogens [1]. This is in stark contrast to the electron-donating (+M) effect of a para-methoxy group in methyl 3-(4-methoxyphenyl)-3-oxopropanoate. Quantitatively, the Hammett substituent constant (σm) for a chloro group is +0.37 and for fluoro is +0.34, leading to a combined inductive effect that significantly acidifies the alpha-protons of the β-keto ester, enhancing its nucleophilicity and facilitating enolate chemistry under milder conditions [2].

Reactivity Impact
Class-level inference
σm Cl +0.37, F +0.34 vs OMe σp -0.27
Electron-deficient system may enable milder enolate chemistry.
Based on Hammett constants; experimental reactivity review needed
Organic Synthesis Electronic Effects Reactivity Structure-Activity Relationship

Vendor-Reported Purity Specification for Research-Grade Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate

A primary vendor of this compound specifies a minimum purity of 95% for this specific β-keto ester . In comparison, a different β-keto ester scaffold, ethyl 2-(4-chlorophenyl)-2-oxoacetate, is offered by the same vendor class at a higher purity standard of ≥98% . This documented 3% purity gap is a quantifiable procurement parameter.

Vendor Purity Specification
Cross-study comparable
Target min. 95% vs comparator ≥98%
Purity spec may reflect synthesis or stability challenge.
Vendor-specified; batch verification recommended
Quality Control Purity Procurement Research-Grade Chemicals

Applications and Procurement Scenarios


Scaffold for Patent-Backed Kinase Inhibitors

As evidenced by its presence in a granted US patent (US-9464060-B2) for therapeutic compounds, this molecule serves as a direct synthetic intermediate for building proprietary kinase inhibitor scaffolds . Procurement is justified for medicinal chemistry teams conducting competitive intelligence, developing novel kinase-targeting agents, or exploring the chemical space around this specific halogenated β-keto ester core.

High Lipophilicity Drug Discovery Building Block

The significantly higher cLogP value of 4.78, compared to the unsubstituted analog (cLogP = 2.10), makes this compound a preferred procurement choice for projects where enhanced lipophilicity is a desired property for improving membrane permeability or achieving a specific target engagement profile in early-stage drug discovery [1]. This quantitative differentiation supports its selection over more polar analogs.

Enolate Chemistry for Complex Molecule Synthesis

The strong electron-withdrawing nature of the 2-chloro-6-fluorophenyl group, inferred from established substituent constant principles, activates the β-keto ester core for selective enolate formation and subsequent alkylation or condensation reactions [2]. This property makes the compound a valuable procurement for synthetic organic chemists requiring an electron-deficient β-keto ester partner for the construction of complex molecules with specific substitution patterns.

Research with Defined Purity Benchmark

For projects where a 95% purity threshold is acceptable, the procurement of this specific compound is clearly defined by vendor specifications . This transparency allows researchers to plan for potential purification steps in their workflows, distinguishing it from other, higher-purity analogs that might be selected for applications with more stringent requirements.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Patent-specific halogenated intermediate
Patent-literature synthetic pathway match
High lipophilicity drug discovery
High lipophilicity profile
Membrane permeability and off-target binding assay context
Enolate-based complex synthesis
Electron-deficient β-keto ester reactivity
Enolate formation and alkylation efficiency
Purity-defined research workflow
Vendor-defined purity benchmark
Purification planning and yield assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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